phosphanium bromide CAS No. 73022-37-4](/img/structure/B13151309.png)
[(1,3-Dioxan-2-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxan-2-yl)methylphosphanium bromide is a chemical compound with the molecular formula C22H22BrO2P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxan-2-yl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with 1,3-dioxane-2-methanol in the presence of a brominating agent such as hydrogen bromide or phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Step 1: Triphenylphosphine is reacted with hydrogen bromide to form triphenylphosphonium bromide.
Step 2: The triphenylphosphonium bromide is then reacted with 1,3-dioxane-2-methanol to form (1,3-Dioxan-2-yl)methylphosphanium bromide.
Industrial Production Methods
In an industrial setting, the production of (1,3-Dioxan-2-yl)methylphosphanium bromide involves similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxan-2-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(1,3-Dioxan-2-yl)methylphosphanium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Dioxan-2-yl)methylphosphanium bromide involves its role as a reagent in various chemical reactions. The compound acts as a source of the 1,3-dioxolane moiety, which can be introduced into other molecules through reactions such as Wittig olefination. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar in structure but with a different ring size.
(2-Bromomethyl-1,3-dioxolane): Another compound with a similar functional group but different substituents.
(Triphenylphosphoranylidene)acetaldehyde: A related compound used in similar types of reactions.
Uniqueness
(1,3-Dioxan-2-yl)methylphosphanium bromide is unique due to its specific structure, which allows for the introduction of the 1,3-dioxolane moiety into other molecules. This makes it particularly useful in the synthesis of complex organic compounds and pharmaceuticals.
Properties
CAS No. |
73022-37-4 |
|---|---|
Molecular Formula |
C23H24BrO2P |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
1,3-dioxan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24O2P.BrH/c1-4-11-20(12-5-1)26(21-13-6-2-7-14-21,22-15-8-3-9-16-22)19-23-24-17-10-18-25-23;/h1-9,11-16,23H,10,17-19H2;1H/q+1;/p-1 |
InChI Key |
SIXFAAOXDKTBRO-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(OC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


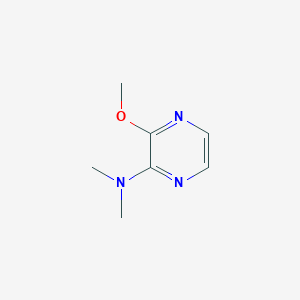
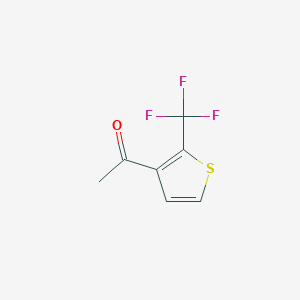
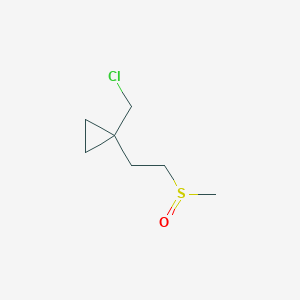
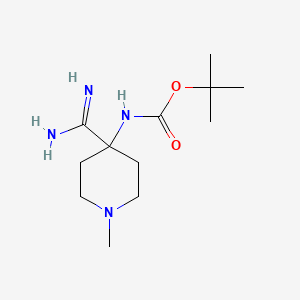
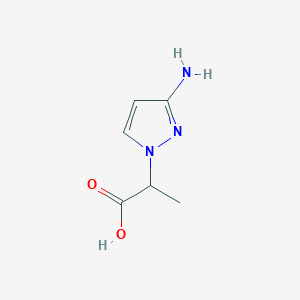





![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)


![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
